molecular formula C26H19P B12967970 Anthracen-2-yldiphenylphosphane

Anthracen-2-yldiphenylphosphane

Cat. No.: B12967970
M. Wt: 362.4 g/mol
InChI Key: XYNLBOCAVWZWRP-UHFFFAOYSA-N
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Description

Anthracen-2-yldiphenylphosphane is a phosphorus-containing aromatic compound with the empirical formula C₂₈H₂₃P and a molecular weight of 390.43 g/mol . Its structure features a diphenylphosphine group (-PPh₂) attached to the 2-position of an anthracene backbone, combining the π-conjugated anthracene system with the electron-rich phosphine moiety. This hybrid structure enables unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and luminescent material design .

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions involving anthracene derivatives and diphenylphosphine precursors. Its high purity (>95%) and commercial availability in small-scale packaging (e.g., 100 mg to 1 g) facilitate its use in research settings, particularly for developing transition-metal complexes and organic electronics .

Properties

Molecular Formula

C26H19P

Molecular Weight

362.4 g/mol

IUPAC Name

anthracen-2-yl(diphenyl)phosphane

InChI

InChI=1S/C26H19P/c1-3-11-24(12-4-1)27(25-13-5-2-6-14-25)26-16-15-22-17-20-9-7-8-10-21(20)18-23(22)19-26/h1-19H

InChI Key

XYNLBOCAVWZWRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC5=CC=CC=C5C=C4C=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Anthracen-2-yldiphenylphosphane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the anthracene moiety .

Scientific Research Applications

Anthracen-2-yldiphenylphosphane has several applications in scientific research:

Mechanism of Action

The mechanism by which anthracen-2-yldiphenylphosphane exerts its effects is primarily through its interaction with molecular targets via its phosphane and anthracene groups. The phosphane group can coordinate with metal centers, facilitating catalytic reactions, while the anthracene moiety can participate in photophysical processes, such as fluorescence and energy transfer .

Comparison with Similar Compounds

Structural and Crystallographic Comparison

Anthracen-2-yldiphenylphosphane belongs to a family of diphenylphosphanyl-substituted aromatic compounds. Table 1 compares its crystallographic data with three structurally related analogs from crystallographic studies :

Table 1. Crystallographic Data for Diphenylphosphanyl-Substituted Aromatic Compounds

Property Compound 1 Compound 2 This compound Compound 4*
Empirical Formula C₂₆H₁₉P C₂₇H₂₁P C₂₈H₂₃P C₃₂H₂₃P·½C₇H₈
Molecular Weight (g/mol) 362.38 376.41 390.43 484.54
CCDC Code 1991516 1991517 1991518 1991519
Wavelength (Å) 0.71073 0.71073 0.56086 0.71073

*Compound 4 includes a toluene solvate (½C₇H₈).

Key Observations :

  • Increasing Molecular Complexity : The anthracene backbone in this compound (Compound 3) adds two carbon units compared to Compound 2 (C₂₇H₂₁P), enhancing π-conjugation and steric bulk. This contrasts with Compound 1 (C₂₆H₁₉P), which lacks extended aromatic substitution .
  • Crystallographic Wavelength : The use of 0.56086 Å radiation for this compound suggests differences in crystal packing or electron density distribution compared to analogs studied with 0.71073 Å radiation .
  • Solvate Formation : Compound 4’s toluene solvate highlights the role of solvent interactions in stabilizing bulkier derivatives, a feature absent in this compound .

Functional and Electronic Properties

Luminescence Behavior

This compound exhibits solid-state luminescence due to its rigid anthracene core, which restricts non-radiative decay pathways. In contrast:

  • Compound 1 (smaller aromatic system) shows weaker luminescence due to reduced conjugation.
  • Compound 4 (solvate-containing) may display solvent-dependent emission quenching, limiting its utility in optoelectronics compared to this compound .
Ligand Performance in Catalysis
  • Electron-Donating Capacity : The anthracene backbone enhances electron donation to metal centers, outperforming simpler arylphosphines like triphenylphosphine (PPh₃).
  • Steric Effects : Bulkier analogs (e.g., Tris(3-(perfluorooctyl)phenyl)phosphine from ) introduce steric hindrance and electronic withdrawal via fluorine substituents, reducing catalytic activity in cross-coupling reactions compared to this compound .

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